molecular formula C20H25N7O2 B8664468 PF-04447943

PF-04447943

Cat. No.: B8664468
M. Wt: 395.5 g/mol
InChI Key: IWXUVYOOUMLUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP). This compound has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer’s disease, sickle cell disease, and inflammatory bowel disease .

Preparation Methods

The synthesis of PF-04447943 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Chemical Reactions Analysis

PF-04447943 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazolo[3,4-d]pyrimidinone core and its substituents .

Scientific Research Applications

PF-04447943 has a wide range of scientific research applications:

Mechanism of Action

PF-04447943 exerts its effects by selectively inhibiting PDE9A, leading to increased levels of cGMP. This elevation in cGMP enhances signaling pathways that regulate various physiological processes, including synaptic plasticity, inflammation, and oxidative stress. The compound’s molecular targets include PDE9A and downstream effectors such as protein kinase G (PKG) and cyclic nucleotide-gated ion channels .

Comparison with Similar Compounds

PF-04447943 is often compared with other PDE9A inhibitors, such as BI-409306 and BAY 73-6691. While all these compounds share the ability to inhibit PDE9A and elevate cGMP levels, this compound is unique in its high selectivity and potency. It has demonstrated superior efficacy in preclinical models of cognitive function and inflammatory diseases .

Similar Compounds

  • BI-409306
  • BAY 73-6691
  • PF-4181366

These compounds, like this compound, are being investigated for their potential therapeutic benefits in neurodegenerative and inflammatory diseases .

Properties

Molecular Formula

C20H25N7O2

Molecular Weight

395.5 g/mol

IUPAC Name

6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C20H25N7O2/c1-13-10-26(12-17-21-5-2-6-22-17)11-16(13)18-24-19-15(20(28)25-18)9-23-27(19)14-3-7-29-8-4-14/h2,5-6,9,13-14,16H,3-4,7-8,10-12H2,1H3,(H,24,25,28)

InChI Key

IWXUVYOOUMLUTQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5

Origin of Product

United States

Synthesis routes and methods

Procedure details

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